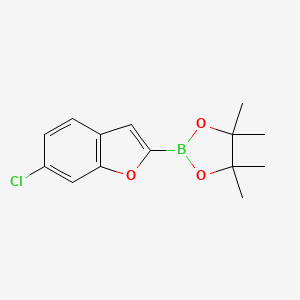

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the reaction of substituted phenols with various other compounds1. For example, a novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives was developed based on the photochemical reaction of 2,3-disubstituted benzofurans1. The process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule1.Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the substituents attached to the benzofuran ring2. These substituents can significantly affect the compound’s properties and biological activity2.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, including condensation, cyclodehydration, and photochemical reactions21. The specific reactions and their outcomes depend on the substituents present on the benzofuran ring21.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly depending on their structure2. These properties can include melting point, boiling point, density, and solubility2.

Applications De Recherche Scientifique

1. Anticancer Therapeutic Potential

- Summary of Application : Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles. These heterocycles have unique therapeutic potentials and are involved in various clinical drugs. The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .

- Results or Outcomes : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

2. Antioxidant Capacity

- Summary of Application : Benzofuran-2-One derivatives have been synthesized and evaluated for their antioxidant capacity .

- Methods of Application : The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and Cyclic Voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .

- Results or Outcomes : By comparing the recorded experimental data, a remarkable activity can be attributed to few of the tested lactones .

3. Anti-Microbial Activity

- Summary of Application : Benzofuran derivatives have been synthesized and evaluated for their anti-microbial activity . There is a dire need for the discovery and development of new antimicrobial agents as resistance of microorganisms towards antimicrobial agents has become a serious health problem .

- Methods of Application : The synthesized benzofuran analogs were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .

- Results or Outcomes : The screened compounds were found to be active against all the tested bacterial and fungal strains . The compounds exhibited excellent potency against bacteria and fungi .

4. Synthesis of Other Compounds

- Summary of Application : “2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used in the synthesis of other compounds .

- Results or Outcomes : The specific outcomes or results were not detailed in the source .

5. Anti-Microbial Activity

- Summary of Application : Benzofuran derivatives have been synthesized and evaluated for their anti-microbial activity . There is a dire need for the discovery and development of new antimicrobial agents as resistance of microorganisms towards antimicrobial agents has become a serious health problem .

- Methods of Application : The synthesized benzofuran analogs were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .

- Results or Outcomes : The screened compounds were found to be active against all the tested bacterial and fungal strains . The compounds exhibited excellent potency against bacteria and fungi .

6. Synthesis of Other Compounds

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can vary greatly depending on their structure and the specific compound3. Some benzofuran derivatives may be harmful if ingested, inhaled, or come into contact with the skin3.

Orientations Futures

The study of benzofuran derivatives is a promising area of research, with potential applications in medicinal chemistry1. Future research may focus on the synthesis of new benzofuran derivatives, the exploration of their biological activities, and the development of safer and more efficient synthesis methods1.

Please note that this information is general and may not apply specifically to “2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. For detailed information about this specific compound, please refer to the relevant scientific literature or consult with a chemical expert.

Propriétés

IUPAC Name |

2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHLGPUROLTAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

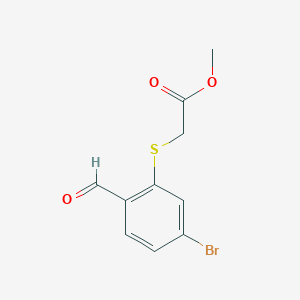

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(oxan-4-yl)methyl]piperidin-4-amine](/img/structure/B1401185.png)

![3-[5-(1-Methanesulfonyl-piperidin-3-yl)-pyrazin-2-yl]-propionic acid](/img/structure/B1401190.png)